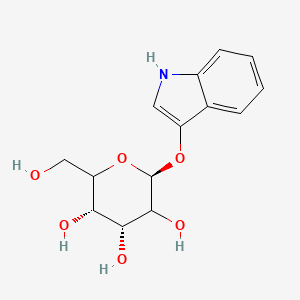

Indoxyl |A-D-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO6 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(3S,4R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10?,11-,12-,13?,14-/m1/s1 |

InChI Key |

XVARCVCWNFACQC-QNOVJUQQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Indoxyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoxyl, a pivotal indole derivative, serves as a crucial intermediate in the synthesis of indigo dyes and is a significant metabolite in various biological processes. Its inherent instability and high reactivity, however, present considerable challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the chemical properties and stability of indoxyl, offering valuable data and detailed experimental protocols to support research and development activities. This document outlines indoxyl's key physicochemical characteristics, its degradation pathways under various conditions, and methodologies for its synthesis, purification, and analysis. Furthermore, it elucidates the signaling pathways influenced by indoxyl's metabolic product, indoxyl sulfate, providing insights for drug development professionals.

Chemical and Physical Properties of Indoxyl

Indoxyl (1H-indol-3-ol) is a yellow-green crystalline solid that exhibits keto-enol tautomerism, with the keto form (indolin-3-one) being the predominant tautomer. This structural characteristic is fundamental to its chemical reactivity.[1][2]

| Property | Value | References |

| Molecular Formula | C₈H₇NO | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| Appearance | Yellow-green powder/crystalline solid | [1][2][4] |

| Melting Point | 85-87 °C | [1][2][4] |

| pKa | 10.46 | [1][2] |

| Water Solubility | 7.67 g/L | [5] |

| logP | 1.29 - 1.77 | [5] |

Table 1: Physicochemical Properties of Indoxyl

Stability and Degradation

Indoxyl is notoriously unstable, particularly in the presence of oxygen and moisture, which significantly complicates its storage and handling.

General Stability Profile: Indoxyl is stable at room temperature when stored in a tightly closed container under an inert atmosphere (e.g., argon) and protected from light and moisture.[4] For long-term storage, refrigeration (below 4°C) is recommended.[4]

Degradation Pathways: The primary degradation pathway for indoxyl is oxidation. In the presence of oxygen, it readily dimerizes to form the blue pigment indigo and its red isomer, indirubin.[6][7] This oxidation is accelerated in alkaline conditions.[8][9] Indoxyl is also sensitive to heat and light, which can promote its degradation.

| Condition | Effect on Stability |

| Oxygen/Air | Rapidly oxidizes to form indigo and indirubin. |

| Moisture | Moisture-sensitive; contact with water should be avoided.[4] |

| Light | Sensitive to light; should be stored in the dark. |

| pH | More stable in acidic to neutral conditions; degradation is accelerated in alkaline pH. |

| Temperature | Stable at room temperature for short periods; refrigeration is recommended for long-term storage.[4] |

| Oxidizing Agents | Incompatible with strong oxidizing agents.[4] |

Table 2: Factors Affecting Indoxyl Stability

Experimental Protocols

Synthesis of Indoxyl

Several synthetic routes to indoxyl have been reported. The Heumann synthesis, starting from anthranilic acid, is a classical method.[10] Below is a generalized laboratory-scale synthesis based on the cyclization of an N-substituted aniline derivative.[1][2][11]

Protocol: Synthesis of N-substituted Indolin-3-one

-

Starting Material: 2-Chloro-1-(2-alkylamino)phenyl)ethan-1-one (derived from the corresponding arylamine).

-

Reaction: The starting material is subjected to an intramolecular displacement reaction.

-

Reagents: Sodium hydride (NaH) is used as the base.

-

Solvent: Dimethoxyethane (DME) is a suitable solvent.

-

Temperature: The reaction is typically carried out at 0°C.

-

Procedure: a. Dissolve the 2-chloro-1-(2-alkylamino)phenyl)ethan-1-one in anhydrous DME under an inert atmosphere. b. Cool the solution to 0°C in an ice bath. c. Slowly add NaH to the stirred solution. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted indolin-3-one. h. Purify the crude product by column chromatography.

Purification of Indoxyl

Purification of crude indoxyl is typically achieved by flash column chromatography on silica gel.

Protocol: Flash Column Chromatography of Indoxyl

-

Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

-

Eluent System: A solvent system of increasing polarity is generally used. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for indoxyl.

-

Column Packing: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. c. Add a layer of sand on top of the silica bed.

-

Sample Loading: a. Dissolve the crude indoxyl in a minimal amount of the eluent or a more polar solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel.

-

Elution: a. Begin elution with the less polar solvent mixture, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate). b. Collect fractions and monitor the elution by TLC.

-

Isolation: a. Combine the fractions containing pure indoxyl. b. Evaporate the solvent under reduced pressure to obtain the purified indoxyl.

Analysis of Indoxyl

Protocol: HPLC-UV Analysis of Indoxyl

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection can be used for the quantitative analysis of indoxyl.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is commonly used. The exact composition and pH should be optimized for the specific application. A gradient elution may be necessary to separate indoxyl from its degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for indoxyl (around 280 nm).

-

Sample Preparation: a. Prepare a stock solution of indoxyl in a suitable solvent (e.g., acetonitrile or methanol). b. Prepare a series of calibration standards by diluting the stock solution. c. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.

-

Analysis: a. Inject a fixed volume of the sample and standards onto the HPLC system. b. Integrate the peak area corresponding to indoxyl. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of indoxyl in the sample from the calibration curve.

Signaling Pathways

In biological systems, indoxyl is rapidly converted to indoxyl sulfate in the liver. Indoxyl sulfate is a well-known uremic toxin that accumulates in patients with chronic kidney disease and has been implicated in the progression of cardiovascular and renal diseases. It exerts its biological effects by activating several signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indoxyl sulfate is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR).[12] Upon binding, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[13] This activation can lead to increased oxidative stress and inflammation.

Reactive Oxygen Species (ROS) and Mitogen-Activated Protein Kinase (MAPK) Signaling

Indoxyl sulfate has been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][14][15] This pathway involves a series of protein kinases that phosphorylate and activate downstream targets, leading to cellular responses such as inflammation, apoptosis, and fibrosis. The key MAPK pathways involved are p38 MAPK and p44/42 MAPK (ERK1/2).[2]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The activation of the NF-κB signaling pathway is another important consequence of indoxyl sulfate exposure, often mediated by ROS.[2][6][9][14][15][16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion

Indoxyl is a molecule of significant interest due to its dual role as a precursor in industrial synthesis and a key player in human pathophysiology. Its inherent instability necessitates careful handling and a thorough understanding of its degradation pathways. This guide has provided a consolidated resource of its chemical properties, stability profile, and detailed experimental protocols for its synthesis, purification, and analysis. The elucidation of the signaling pathways activated by its metabolite, indoxyl sulfate, offers a molecular basis for its biological effects and highlights potential therapeutic targets for mitigating its toxic effects in diseases such as chronic kidney disease. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their work with this challenging yet important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromatography [chem.rochester.edu]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]

- 5. concawe.eu [concawe.eu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. ikev.org [ikev.org]

- 8. Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. Full Validation and Application to Clinical Research of a High-Performance Liquid Chromatography Method for the Assessment of Urinary 3-Indoxyl Sulfate in Pediatric Patients with Hematopoietic Stem Cell Transplant [mdpi.com]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purity of Indoxyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl, a pivotal precursor in the synthesis of indigo dyes and a significant building block for various indole alkaloids and pharmacologically active compounds, demands high-purity synthesis methods for research and development applications. This technical guide provides a comprehensive overview of the primary chemical and enzymatic routes for indoxyl synthesis. It details experimental protocols for key synthesis and purification techniques, presents quantitative data on yield and purity, and outlines analytical methods for quality control. The guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of indoxyl and its derivatives.

Introduction

Indoxyl (1H-indol-3-ol) is a reactive organic compound that exists in tautomeric equilibrium between its enol and keto forms, with the latter, indolin-3-one, being the predominant isomer.[1] Its significance stems from its role as a central intermediate in the historical synthesis of indigo dye and its contemporary use in the construction of complex heterocyclic scaffolds. The purity of indoxyl is paramount, as impurities can significantly impact the outcome of subsequent reactions, affecting the yield, color, and biological activity of the final products. This guide explores established and modern methods for synthesizing indoxyl, with a focus on achieving high purity.

Chemical Synthesis of Indoxyl

Several chemical methods have been developed for the synthesis of indoxyl and its derivatives. The classical Heumann-Pfleger synthesis remains a cornerstone, while modern approaches offer access to a wider range of substituted indoxyls.

Heumann-Pfleger Synthesis

The Heumann-Pfleger synthesis is a well-established industrial method for producing indigo, proceeding through an indoxyl intermediate. The process begins with the synthesis of N-phenylglycine, which is then cyclized under strong basic conditions to form indoxyl.

Logical Relationship: Heumann-Pfleger Synthesis Pathway

References

The Natural Occurrence of Indoxyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoxyl, a reactive organic compound, is a crucial intermediate in the biosynthesis of various natural products, most notably the vibrant blue dye indigo. While its transient nature makes direct detection challenging, its presence and significance are evident through its stable precursors and metabolic derivatives found across the plant and animal kingdoms. This technical guide provides an in-depth exploration of the natural occurrence of indoxyl, detailing its biosynthesis, methods for its generation from natural precursors, and its metabolic fate in mammals. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers, scientists, and professionals in drug development.

Natural Occurrence and Quantitative Data

Indoxyl is primarily found in nature as the glucoside indican . Upon enzymatic or acidic hydrolysis, indican yields indoxyl and glucose. Indoxyl is highly unstable and readily oxidizes in the presence of air to form the dimer indigo. Another significant natural derivative is indoxyl sulfate , a major metabolite of tryptophan in mammals and a significant uremic toxin.

Table 1: Quantitative Occurrence of Indoxyl Precursors and Metabolites in Natural Sources

| Compound | Source | Organism | Concentration/Amount | Reference(s) |

| Indican | Leaves | Indigofera tinctoria | 0.2–0.8% of fresh leaf weight | [1](--INVALID-LINK--) |

| Indican | Leaves | Polygonum tinctorium | Presence confirmed, quantification variable | [2](--INVALID-LINK--) |

| Isatan B (Indoxyl-5-ketogluconate) | Leaves | Isatis tinctoria (Woad) | Major indigo precursor alongside indican | [2](--INVALID-LINK--) |

| Indirubin | Crude Extract | Baphicacanthus cusia | 0.49 Rf value on TLC | [3](--INVALID-LINK--) |

| Indoxyl Sulfate (Total) | Serum | Healthy Humans | ≤0.05–1.15 mg/L | (--INVALID-LINK--) |

| Indoxyl Sulfate (Free) | Serum | Healthy Humans | ≤0.05 mg/L | (--INVALID-LINK--) |

| Indoxyl Sulfate (Total) | Serum | Chronic Kidney Disease Patients (Stage 5) | Mean: 30.8 ± 12.3 mg/L | [4](--INVALID-LINK--) |

Biosynthesis and Metabolic Pathways

Plant Biosynthesis of Indican

In plants, indican is synthesized from the amino acid tryptophan. The pathway involves the conversion of tryptophan to indole, which is then hydroxylated to form indoxyl. Finally, a glucosyltransferase attaches a glucose molecule to indoxyl, forming the stable and water-soluble indican.

Mammalian Metabolism of Tryptophan to Indoxyl Sulfate

In mammals, dietary tryptophan is metabolized by gut microbiota to produce indole. Indole is absorbed into the bloodstream and transported to the liver, where it undergoes hydroxylation to form indoxyl. Subsequently, indoxyl is sulfonated by sulfotransferases to produce indoxyl sulfate, which is then excreted by the kidneys.[5](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Extraction of Indigo from Indigofera tinctoria Leaves (Aqueous Method)

This protocol describes a common method for extracting indigo pigment, which involves the enzymatic conversion of indican to indoxyl.

Materials:

-

Fresh leaves of Indigofera tinctoria

-

Water

-

Calcium hydroxide (slaked lime)

-

Large non-reactive container (e.g., plastic or ceramic)

-

Stirring rod

-

Fine cloth for filtration

Procedure:

-

Harvesting: Harvest fresh leaves and stems of Indigofera tinctoria.

-

Soaking and Fermentation:

-

Place the harvested plant material in the container and cover with water. Ensure the plant material is fully submerged.

-

Allow the mixture to ferment for 12-24 hours at ambient temperature. During this time, the enzyme β-glucosidase, naturally present in the plant, hydrolyzes indican to indoxyl and glucose.[6](7--INVALID-LINK--

-

-

Removal of Plant Material: After fermentation, the water will have a yellowish-green color. Remove and discard the plant material.

-

Aeration and Alkalinization:

-

Add calcium hydroxide to the liquid to raise the pH to approximately 10-11.

-

Aerate the mixture vigorously by stirring or pouring it from one container to another for 10-20 minutes. This introduces oxygen, which causes the indoxyl to oxidize and dimerize into insoluble indigo.[8](--INVALID-LINK--)

-

-

Precipitation and Collection:

-

Allow the mixture to stand undisturbed for several hours. The blue indigo pigment will precipitate and settle at the bottom.

-

Carefully decant the supernatant liquid.

-

Collect the indigo paste and filter it through a fine cloth to remove excess water.

-

-

Drying: The collected paste can be dried to a powder for storage.

Protocol 2: Quantification of Indoxyl Sulfate in Human Serum by UPLC-MS/MS

This protocol is a summary of a validated method for the sensitive and specific quantification of indoxyl sulfate in serum samples.[9](--INVALID-LINK----INVALID-LINK--,[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCFHhcZWMxND0shSQsfqWJyfurU-OyODeO3H4v-hi-_GIfG2S7mubGmLn5k4FypsFlaqy4QoN3DU1yK2Q4R9KQWyoaobhnUFEgj6n5ok45odSQJnY0PqbNyc2B3oeHUzaogUuirX4uP0byhU%3D)](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6294285/)

Materials and Equipment:

-

Human serum samples

-

Acetonitrile

-

Formic acid

-

Indoxyl sulfate standard

-

Deuterated indoxyl sulfate internal standard (e.g., indoxyl-d4 sulfate)

-

Ultra-performance liquid chromatography (UPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 reversed-phase column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of serum, add 150 µL of acetonitrile containing the deuterated internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Collect the supernatant and dilute it with water (e.g., 10-fold dilution).

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

A typical gradient might be: 0-1 min, 95% A; 1-3 min, linear gradient to 5% A; 3-4 min, hold at 5% A; 4-5 min, return to 95% A.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for indoxyl sulfate (e.g., m/z 212 -> 80) and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the indoxyl sulfate standard.

-

Calculate the concentration of indoxyl sulfate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental and Analytical Workflows

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of natural products, which is applicable to the study of indoxyl precursors from plant sources.

References

- 1. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. researchgate.net [researchgate.net]

- 5. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeanhaleydesign.com [jeanhaleydesign.com]

- 7. jeanhaley.com [jeanhaley.com]

- 8. A Home Dyer’s Garden, Part II: Extracting Pigment From Japanese Indigo | USU [extension.usu.edu]

- 9. Assessment of ELISA-based method for the routine examination of serum indoxyl sulfate in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Indoxyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl, an indole-derived metabolite, is a crucial intermediate in various biological and industrial processes. Its solubility is a critical physicochemical parameter influencing its bioavailability, reactivity, and suitability for various applications, from dye synthesis to its role as a precursor to the uremic toxin indoxyl sulfate. This technical guide provides an in-depth overview of the solubility of indoxyl, detailing its qualitative solubility in various solvents. Due to the limited availability of precise quantitative solubility data for indoxyl, this guide also presents data for the closely related parent compound, indole, for comparative purposes. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of indoxyl, describes its key metabolic pathway, and presents a typical experimental workflow for its quantification in biological matrices.

Introduction

Indoxyl, or 3-hydroxyindole, is a heterocyclic organic compound. It exists in tautomeric equilibrium with its keto form, 3-oxoindoline. This property, along with its ability to be readily oxidized, makes it a molecule of significant interest. In industrial settings, indoxyl is a key precursor in the synthesis of indigo dye. In a biological context, it is endogenously produced from the metabolism of tryptophan by intestinal microflora and is subsequently absorbed and metabolized in the liver to indoxyl sulfate. The accumulation of indoxyl sulfate in patients with chronic kidney disease has been linked to the progression of renal failure and cardiovascular complications. A thorough understanding of indoxyl's solubility is therefore paramount for researchers in medicinal chemistry, toxicology, and drug development.

Physicochemical Properties of Indoxyl

| Property | Value | Reference |

| Chemical Formula | C₈H₇NO | [1] |

| Molar Mass | 133.15 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 85 °C | [2] |

| pKa | 10.46 | [2] |

| CAS Number | 480-93-3 | [3] |

Solubility of Indoxyl

Qualitative Solubility

Qualitative data indicates that indoxyl is soluble in a range of common laboratory solvents.

-

Organic Solvents : Indoxyl is generally described as being soluble in organic solvents.[3]

-

Water : It is reported to be soluble in water.[3]

-

Ethanol : Indoxyl is soluble in ethanol.[3]

-

Acetone : Solubility in acetone has also been reported.[3]

Quantitative Solubility Data

Comparative Solubility Data: Indole

Given the structural similarity between indoxyl (3-hydroxyindole) and its parent compound, indole, the solubility of indole is presented below for reference. It is crucial to note that the hydroxyl group in indoxyl is expected to increase its polarity and influence its solubility profile compared to indole.

| Solvent | Solubility of Indole |

| Water | 0.1 g/100 mL |

Experimental Protocol for Determining Indoxyl Solubility

The following protocol is a generalized procedure based on the "shake-flask" method, which is a common technique for determining the equilibrium solubility of a compound. This protocol should be adapted and optimized for the specific properties of indoxyl, particularly its sensitivity to oxidation.

Materials and Reagents

-

Indoxyl (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone, phosphate-buffered saline of various pH values)

-

Inert gas (e.g., argon or nitrogen)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or other suitable analytical instrument for quantification

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of indoxyl and add it to a known volume of the desired solvent in a sealed vial.

-

To minimize oxidation, purge the vial with an inert gas before sealing.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid material, centrifugation of the samples at a high speed (e.g., 10,000 rpm for 10 minutes) is recommended.

-

Immediately dilute the collected supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved indoxyl.

-

Prepare a calibration curve using standard solutions of indoxyl of known concentrations.

-

Calculate the solubility of indoxyl in the specific solvent based on the measured concentration and the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining indoxyl solubility.

Indoxyl in Biological Systems: Metabolic Pathway

Indoxyl is a product of the metabolic breakdown of the essential amino acid tryptophan by intestinal bacteria. Once formed, indole is absorbed into the bloodstream and transported to the liver, where it is hydroxylated to form indoxyl. Indoxyl is then rapidly conjugated to indoxyl sulfate.

Caption: Metabolic pathway of tryptophan to indoxyl sulfate.

Signaling Pathways of Indoxyl Sulfate

In conditions of impaired renal function, indoxyl sulfate accumulates in the body and acts as a uremic toxin. It has been shown to activate several signaling pathways that contribute to cellular damage and the progression of chronic kidney disease.

Caption: Signaling pathways activated by indoxyl sulfate.

Experimental Workflow for Indoxyl Quantification in Biological Samples

The quantification of indoxyl in biological matrices such as plasma or urine typically involves sample preparation to remove interfering substances, followed by analysis using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for indoxyl quantification.

Conclusion

The solubility of indoxyl is a fundamental property that dictates its behavior in both chemical and biological systems. While qualitative data suggests its solubility in a variety of polar and non-polar solvents, a notable gap exists in the literature regarding precise quantitative solubility data. This guide has provided a framework for understanding the known solubility characteristics of indoxyl, a detailed protocol for its experimental determination, and an overview of its metabolic and signaling pathways. For drug development professionals and researchers, a thorough understanding of these properties is essential for the design of new therapeutics targeting the tryptophan metabolic pathway and for mitigating the toxic effects of its metabolites. Further research to quantify the solubility of indoxyl in various pharmaceutically relevant solvents and buffer systems is highly encouraged.

References

The Definitive Guide to Indoxyl and its Derivatives: A Technical Whitepaper for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Indoxyl and its significant derivatives—Indoxyl sulfate, Isatin, and Indican. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the distinct chemical properties, biological activities, and experimental considerations for each compound. Through comprehensive data presentation, detailed experimental protocols, and visual pathway diagrams, this whitepaper serves as a critical resource for advancing research in areas from toxicology to therapeutic development.

Core Chemical and Physical Properties

Indoxyl and its derivatives, while structurally related, exhibit distinct physicochemical properties that dictate their biological behavior and experimental handling. A summary of their key quantitative data is presented below to facilitate a clear comparison.

| Property | Indoxyl | Indoxyl Sulfate | Isatin | Indican |

| Molecular Formula | C₈H₇NO | C₈H₇NO₄S | C₈H₅NO₂ | C₁₄H₁₇NO₆ |

| Molecular Weight ( g/mol ) | 133.15 | 213.21[1] | 147.13[2][3] | 295.29[4] |

| Melting Point (°C) | 85[5][6] | 165 (dec.) | 193-200 (dec.)[2][3][7][8][9] | 178-180 (dec.)[4] |

| pKa | 10.46[5][6] | -1.8 (Strongest Acidic) | 10.34[2][8][9] | 12.2 (Strongest Acidic) |

| Water Solubility | 7.67 g/L[10] | Soluble | 1.9 g/L at 20°C[2][8] | Soluble[4][11] |

| Appearance | Yellow crystalline solid[5][6] | White crystalline solid[12] | Orange-red solid[2][3] | Colorless solid[4] |

Spectroscopic and Toxicological Profiles

The spectroscopic and toxicological characteristics of these compounds are fundamental for their detection and for understanding their biological impact.

| Parameter | Indoxyl | Indoxyl Sulfate | Isatin | Indican |

| UV-vis λmax (nm) | 274 (in Cyclohexane) | 221, 281 (in PBS, pH 7.2)[13] | 295 (in Methanol)[14] | Not specified |

| Fluorescence Emission λmax (nm) | 332[15] | 387-403[16][17] | Not specified | Not specified |

| Toxicity (IC₅₀/LD₅₀) | Not specified | IC₅₀: Varies by cell type | IC₅₀: 2.5 µM - >100 µM (various cancer cell lines)[18][19] | Not specified |

Biological Significance and Key Distinctions

Indoxyl is a pivotal intermediate in the synthesis of indigo dye and is formed from the hydrolysis of indican.[4] It exists in tautomeric equilibrium between its keto and enol forms, with the keto form being predominant.[5][6] Its chemical reactivity, particularly at the C2 position, makes it a versatile precursor in organic synthesis.

Indican is a naturally occurring glycoside found in plants of the Indigofera genus.[4] In biological systems, it is a product of tryptophan metabolism by gut bacteria.[4] Hydrolysis of indican yields indoxyl and glucose.[4] Clinically, urinary indican levels can be an indicator of intestinal toxemia and bacterial overgrowth.[20]

Indoxyl Sulfate is a crucial uremic toxin that accumulates in patients with chronic kidney disease (CKD).[21] It is synthesized in the liver from indoxyl.[21] Due to its high protein-binding affinity, it is not efficiently removed by hemodialysis.[22] Indoxyl sulfate is implicated in the progression of CKD and cardiovascular disease through the induction of oxidative stress and inflammation.[1][22]

Isatin is an oxidized derivative of indole and is found in various plants and is also an endogenous compound in humans.[3] It serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anticonvulsant properties.[23]

Experimental Protocols

Detection of Indican in Urine (Obermeyer's Test)

This qualitative test is used to detect the presence of indican in urine, which upon oxidation is converted to indigo blue.

Materials:

-

Urine sample

-

Obermeyer's Reagent (0.2% Ferric Chloride in concentrated HCl)

-

Chloroform

-

Test tubes

Procedure:

-

To 5 mL of urine in a test tube, add 5 mL of Obermeyer's reagent.

-

Mix the contents thoroughly by inversion.

-

Add 2-3 mL of chloroform to the tube.

-

Mix again by gentle inversion to extract the pigment.

-

Allow the layers to separate.

-

Observation: A blue or violet color in the bottom chloroform layer indicates the presence of indican (a positive result). The intensity of the color is proportional to the amount of indican present.

Detection of Indole Production by Bacteria (Kovács' Method)

This test is a common biochemical assay to determine the ability of bacteria to convert tryptophan into indole.

Materials:

-

Bacterial culture grown in tryptophan broth for 24-48 hours.

-

Kovács' Reagent (p-dimethylaminobenzaldehyde, amyl alcohol, concentrated HCl)

-

Test tubes or microcentrifuge tubes

Procedure:

-

Following incubation of the bacterial culture in tryptophan broth, add 5 drops of Kovács' reagent to the culture tube.[24]

-

Agitate the tube gently.

-

Observation: A positive result is indicated by the formation of a pink to red layer at the top of the broth within seconds to a few minutes.[24][25] A yellow or unchanged color indicates a negative result.

Quantification of Indoxyl Sulfate in Serum by HPLC

This method provides a quantitative measurement of indoxyl sulfate levels in biological samples.

Materials:

-

Serum sample

-

Acetonitrile (for protein precipitation)

-

Methanol (as part of the mobile phase)

-

Phosphate buffer (as part of the mobile phase)

-

Indoxyl sulfate standard solutions

-

HPLC system with a C18 column and a UV or fluorescence detector

Procedure:

-

Sample Preparation:

-

To 100 µL of serum, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 6.5) and methanol (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

UV detector at 280 nm.

-

Fluorescence detector with excitation at 280 nm and emission at 390 nm for higher sensitivity.

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of indoxyl sulfate.

-

Calculate the concentration of indoxyl sulfate in the sample by comparing its peak area to the standard curve.

-

Signaling Pathways and Experimental Workflows

Indoxyl Sulfate-Mediated Activation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indoxyl sulfate is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction is a key mechanism behind its toxic effects.

Caption: Indoxyl Sulfate activates the AhR signaling pathway.

Experimental Workflow for Studying Indoxyl Sulfate-Induced Oxidative Stress in vitro

This diagram outlines a typical workflow for investigating the effects of indoxyl sulfate on reactive oxygen species (ROS) production in a cell culture model.

Caption: Workflow for in vitro analysis of Indoxyl Sulfate-induced ROS.

Logical Relationship of Tryptophan Metabolism to Indoxyl Derivatives

This diagram illustrates the metabolic pathway from dietary tryptophan to the formation of indoxyl, indican, and indoxyl sulfate.

Caption: Metabolic pathway from Tryptophan to Indoxyl derivatives.

References

- 1. Indoxyl Sulfate | C8H7NO4S | CID 10258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isatin | 91-56-5 [chemicalbook.com]

- 3. Isatin - Wikipedia [en.wikipedia.org]

- 4. Indican - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Indoxyl_Chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Isatin - Sciencemadness Wiki [sciencemadness.org]

- 8. chembk.com [chembk.com]

- 9. Isatin|91-56-5|lookchem [lookchem.com]

- 10. NP-MRD: Showing NP-Card for Indoxyl (NP0000891) [np-mrd.org]

- 11. Indican - Wikiwand [wikiwand.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Spectrum [Indole] | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ndhealthfacts.org [ndhealthfacts.org]

- 21. Indoxyl sulfate - Wikipedia [en.wikipedia.org]

- 22. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 24. asm.org [asm.org]

- 25. fda.gov [fda.gov]

An In-depth Technical Guide to Indoxyl and Its Role in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl, a metabolic byproduct of the essential amino acid tryptophan, and its downstream metabolite, indoxyl sulfate, have garnered significant attention in the scientific and medical communities. Predominantly generated by the gut microbiota, indoxyl is rapidly converted in the liver to indoxyl sulfate, a potent uremic and cardiovascular toxin. Elevated serum levels of indoxyl sulfate are strongly associated with the progression of chronic kidney disease (CKD) and increased cardiovascular morbidity and mortality.[1][2] This technical guide provides a comprehensive overview of the core biology of indoxyl, its synthesis, metabolic pathways, and the molecular mechanisms underlying its toxicity. Detailed experimental protocols for the quantification of indoxyl sulfate and the investigation of its biological effects are presented, alongside a summary of key quantitative data from preclinical and clinical studies. Furthermore, this document includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of indoxyl's role in pathophysiology and to aid in the development of novel therapeutic strategies.

Chemical and Physical Properties of Indoxyl and Indoxyl Sulfate

Indoxyl (1H-indol-3-ol) is an organic compound with the chemical formula C₈H₇NO.[3][4] It exists as a yellowish crystalline solid with a melting point of 85°C.[5][6] In solution, indoxyl exhibits tautomerism, existing in equilibrium between a major keto form (1H-indol-3(2H)-one) and a minor enol form (1H-indol-3-ol).[5][6] Its pKa is approximately 10.46, making it more acidic than its isomer, 2-oxindole.[5][6]

Indoxyl sulfate (1H-indol-3-yl hydrogen sulfate) is the sulfated conjugate of indoxyl, with the chemical formula C₈H₇NO₄S and a molar mass of 213.21 g·mol⁻¹.[1] It is a highly protein-bound molecule, with over 90% bound to albumin in circulation.[7] This high degree of protein binding limits its clearance by conventional hemodialysis.[7]

Table 1: Chemical and Physical Properties

| Property | Indoxyl | Indoxyl Sulfate |

| Chemical Formula | C₈H₇NO | C₈H₇NO₄S |

| Molar Mass | 133.15 g/mol [4] | 213.21 g/mol ⁻¹[1] |

| Appearance | Yellow crystalline solid[5][6] | - |

| Melting Point | 85°C[5][6] | - |

| CAS Number | 480-93-3[3] | 487-94-5[1] |

| PubChem CID | 50591[3] | 10258[1] |

Biosynthesis and Metabolism

The generation of indoxyl sulfate is a multi-step process involving both the gut microbiome and host metabolism.[1][7][8]

-

Tryptophan Metabolism by Gut Microbiota: Dietary tryptophan that is not absorbed in the small intestine reaches the colon, where it is metabolized by various bacterial species possessing the enzyme tryptophanase.[8] These bacteria, including species from the genera Lactobacillus, Bifidobacterium, and Bacteroides, convert tryptophan to indole.[8]

-

Hepatic Conversion to Indoxyl: Indole is absorbed from the colon into the portal circulation and transported to the liver.[7] In hepatocytes, indole undergoes hydroxylation to form indoxyl (3-hydroxyindole).[9][10] This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[1][9][10]

-

Sulfation to Indoxyl Sulfate: Subsequently, indoxyl is sulfated by sulfotransferase enzymes in the liver to form indoxyl sulfate.[1][8] The primary enzyme responsible for this conjugation is sulfotransferase 1A1 (SULT1A1).[1][11]

-

Renal Excretion: Indoxyl sulfate is then released into the systemic circulation, where it is largely bound to albumin.[12] Its elimination from the body is primarily via renal excretion, a process mediated by organic anion transporters (OAT1 and OAT3) in the proximal tubules of the kidneys.[12][13]

Metabolic pathway of indoxyl sulfate formation.

Biological Effects and Signaling Pathways

In healthy individuals, indoxyl sulfate is efficiently cleared by the kidneys. However, in patients with CKD, its impaired excretion leads to accumulation in the blood, where it exerts a range of toxic effects.[7][14]

Uremic Toxicity and Progression of Chronic Kidney Disease

Indoxyl sulfate is a well-established uremic toxin that contributes to the progression of CKD.[14][15] It directly induces renal tubular cell injury, leading to both apoptosis and necrosis.[15] Furthermore, indoxyl sulfate promotes oxidative stress in renal cells by increasing the production of reactive oxygen species (ROS) and decreasing the levels of antioxidants like glutathione.[15][16] This oxidative stress contributes to tubulointerstitial fibrosis, a hallmark of progressive CKD.[15] Indoxyl sulfate also stimulates the expression of pro-fibrotic factors such as transforming growth factor-β1 (TGF-β1).[14]

Cardiovascular Toxicity

Elevated levels of indoxyl sulfate are an independent risk factor for cardiovascular disease in CKD patients.[2][17] It promotes endothelial dysfunction by inhibiting the proliferation and migration of endothelial cells and inducing ROS production.[16][17] Indoxyl sulfate has also been implicated in vascular calcification and atherosclerosis.[2][18]

Signaling Pathways

The detrimental effects of indoxyl sulfate are mediated through several key signaling pathways:

-

Aryl Hydrocarbon Receptor (AhR) Activation: Indoxyl sulfate is a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in cellular responses to environmental toxins.[19][20] Upon binding, the indoxyl sulfate-AhR complex translocates to the nucleus and regulates the expression of target genes, leading to inflammation, oxidative stress, and other pathological responses.[19]

-

Induction of Oxidative Stress: Indoxyl sulfate stimulates the production of ROS, primarily through the activation of NADPH oxidase. This increase in oxidative stress can damage cellular components and activate downstream signaling cascades.

-

Activation of MAPK and NF-κB Pathways: Indoxyl sulfate has been shown to activate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[21][22][23] These pathways are central regulators of inflammation, cell proliferation, and apoptosis, and their activation by indoxyl sulfate contributes to its toxic effects.

Key signaling pathways activated by indoxyl sulfate.

Quantitative Data

The following tables summarize key quantitative data related to indoxyl sulfate from various studies.

Table 2: Indoxyl Sulfate Concentrations in Human Plasma/Serum

| Condition | Indoxyl Sulfate Concentration (mg/L) | Reference |

| Healthy Individuals | ≤0.05 - 3.02 | [24] |

| CKD Stage 1 | ~1.03 | [24] |

| CKD Stage 5 | ~12.21 | [24] |

| Hemodialysis Patients | Can be significantly elevated | [7] |

Table 3: In Vitro Effects of Indoxyl Sulfate

| Cell Type | Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 500 µM | Increased ROS production | |

| Human Aortic Smooth Muscle Cells (HASMC) | 100 - 1000 µM | Increased ROS production | [25] |

| Rat Renal Tubular Cells (NRK-52E) | 0.5 - 1 mM | Decreased cell viability, increased ROS | [21][26] |

| Human Astrocytes | - | Induces apoptosis via oxidative stress and MAPK inhibition | [21][23] |

Table 4: In Vivo Effects of Indoxyl Sulfate in Animal Models

| Animal Model | Administration | Effect | Reference |

| 5/6 Nephrectomized Rats | Oral administration | Increased glomerular sclerosis | |

| Unilateral Nephrectomized Mice | Intraperitoneal injection (100 mg/kg/day) | Behavioral abnormalities, neurodegeneration | |

| Adenine-induced CKD Mice | - | Elevated serum indoxyl sulfate | [26] |

Experimental Protocols

Quantification of Indoxyl Sulfate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of indoxyl sulfate in biological matrices.

General workflow for LC-MS/MS analysis of indoxyl sulfate.

5.1.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of serum or plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a deuterated internal standard (e.g., indoxyl sulfate-d4).[7]

-

Vortex the mixture for 30 seconds to 1 minute.[17]

-

Centrifuge at high speed (e.g., 13,000-16,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[7][17]

-

Carefully collect the supernatant for analysis. The supernatant may be diluted further with an appropriate solvent (e.g., water) before injection.[17]

5.1.2. Liquid Chromatography

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7-3.5 µm particle size).[5][17]

-

Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate.[5][7][19]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[7][19]

-

Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate indoxyl sulfate from other matrix components. A typical gradient might start at 5-10% B, ramp up to 95-100% B, hold for a short period, and then return to the initial conditions for equilibration.

5.1.3. Mass Spectrometry

-

Ionization: Negative electrospray ionization (ESI) is used.[15]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]

-

Transitions: The most common precursor-to-product ion transition for indoxyl sulfate is m/z 212 → 80 (corresponding to the sulfate group) or 212 → 132 (the indoxyl group).[15] For the deuterated internal standard (indoxyl sulfate-d4), the transition is typically m/z 216 → 80.[7]

In Vitro Assessment of Oxidative Stress

5.2.1. Cell Culture

-

Relevant cell lines include human umbilical vein endothelial cells (HUVECs), human aortic smooth muscle cells (HASMCs), or renal proximal tubule epithelial cells (e.g., HK-2, NRK-52E).

-

Cells are cultured in appropriate media and conditions until they reach a suitable confluency for experiments.

5.2.2. Treatment with Indoxyl Sulfate

-

Cells are typically serum-starved for a period before treatment to minimize confounding factors from serum components.

-

Indoxyl sulfate is dissolved in the culture medium to the desired concentrations (often ranging from 100 µM to 1 mM).[2][25][26]

-

Cells are incubated with indoxyl sulfate for a specified duration (e.g., 1 to 24 hours), depending on the endpoint being measured.[27][26]

5.2.3. Measurement of Reactive Oxygen Species (ROS)

-

Fluorescent Probes: Dichlorodihydrofluorescein diacetate (DCFH-DA) or CellROX Green/Deep Red are commonly used probes that fluoresce upon oxidation by ROS.

-

Protocol:

-

After treatment with indoxyl sulfate, cells are washed with a buffered saline solution (e.g., PBS).

-

Cells are incubated with the fluorescent probe (e.g., 10 µM DCFH-DA) for 30-60 minutes at 37°C.

-

After incubation, the cells are washed again to remove excess probe.

-

The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity indicates an increase in ROS production.[27]

-

Animal Models of Chronic Kidney Disease

5.3.1. Adenine-Induced CKD Model

-

Principle: Dietary administration of adenine leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular injury, inflammation, and fibrosis, which mimic human CKD.[8]

-

Protocol (Mouse):

-

Mice (e.g., C57BL/6 strain) are fed a diet supplemented with adenine. A common protocol involves an initial diet of 0.2% adenine for 1-2 weeks, followed by a maintenance diet of 0.1-0.15% adenine for several weeks to months.[1]

-

Control animals receive a standard diet without adenine.

-

Renal function is monitored by measuring serum creatinine and blood urea nitrogen (BUN) levels.

-

At the end of the study, kidneys are harvested for histological analysis to assess fibrosis and inflammation.

-

5.3.2. 5/6 Nephrectomy Model

-

Principle: Surgical removal of a significant portion of the renal mass leads to hyperfiltration and progressive glomerulosclerosis in the remaining kidney, modeling the loss of nephrons in CKD.

-

Protocol (Rat/Mouse):

-

In a two-step procedure, one kidney is surgically removed (unilateral nephrectomy).

-

After a recovery period (e.g., one week), approximately two-thirds of the contralateral kidney is removed, often by ligating and excising the upper and lower poles.

-

Sham-operated animals undergo the surgical procedures without the removal of renal tissue.

-

The development of CKD is monitored by assessing renal function and proteinuria.

-

Conclusion

Indoxyl, through its metabolite indoxyl sulfate, plays a critical role in the pathophysiology of chronic kidney disease and its cardiovascular complications. The accumulation of this uremic toxin drives a cascade of detrimental cellular events, including oxidative stress, inflammation, and fibrosis, mediated by key signaling pathways such as the aryl hydrocarbon receptor. A thorough understanding of the molecular mechanisms of indoxyl sulfate toxicity is paramount for the development of effective therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to mitigate the adverse effects of indoxyl and improve outcomes for patients with CKD. Future research should continue to focus on elucidating the complex interplay between the gut microbiome, indoxyl sulfate production, and host pathophysiology, as well as on the development and validation of novel strategies to reduce the burden of this potent uremic toxin.

References

- 1. 4.3. Induction of Chronic Kidney Disease (CKD) [bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 5.4. LC-MS/MS Measurements for Indoxyl Sulfate and Creatinine [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. a-simplified-model-of-adenine-induced-chronic-kidney-disease-using-skh1-mice - Ask this paper | Bohrium [bohrium.com]

- 12. The uremic solute indoxyl sulfate induces oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 14. journals.plos.org [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. bioconductor.org [bioconductor.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. karger.com [karger.com]

- 25. mdpi.com [mdpi.com]

- 26. Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

Methodological & Application

Protocol for the Application of Indoxyl and its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoxyl is a heterocyclic organic compound that serves as a precursor to the dye indigo. In biomedical research, its derivatives are widely utilized as chromogenic and chemiluminescent substrates for various enzymatic assays. This document provides detailed application notes and protocols for the use of Indoxyl and its common derivatives, such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). Furthermore, it explores the cellular impact of Indoxyl Sulfate, a metabolite implicated in several disease pathologies.

Chemical and Physical Properties

Indoxyl and its derivatives are characterized by their ability to form insoluble, colored precipitates upon enzymatic cleavage and subsequent oxidation.

| Property | Indoxyl | 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Indoxyl Sulfate |

| Molecular Formula | C₈H₇NO | C₈H₆BrClNO₄P (acid form) | C₁₄H₁₅BrClNO₆ | C₈H₆NNaO₄S |

| Molar Mass | 133.15 g/mol | 314.5 g/mol (acid form) | 408.6 g/mol | 235.2 g/mol (sodium salt) |

| Appearance | Yellowish-red solid | White to off-white powder | White to off-white powder | White to off-white powder |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Soluble in water (as a salt) | Soluble in DMF and DMSO | Soluble in water |

| Enzymatic Substrate For | - | Alkaline Phosphatase | β-Galactosidase | - |

| Product of Reaction | Indigo dye (blue) | 5,5'-dibromo-4,4'-dichloro-indigo (blue-purple) | 5,5'-dibromo-4,4'-dichloro-indigo (blue) | - |

Application Notes

Indoxyl-based substrates are invaluable tools for the detection and quantification of enzyme activity in a variety of molecular biology and histochemical techniques.

Chromogenic Detection

The most common application of Indoxyl derivatives is in chromogenic assays where the enzymatic cleavage of the substrate leads to the formation of a colored precipitate at the site of enzyme activity.

-

BCIP/NBT for Alkaline Phosphatase (AP) Detection: BCIP is hydrolyzed by alkaline phosphatase to produce an indoxyl intermediate. This intermediate then reduces Nitro Blue Tetrazolium (NBT) to an insoluble dark blue or purple formazan precipitate. This system is widely used in:

-

Western Blotting: For the detection of AP-conjugated secondary antibodies.

-

Immunohistochemistry (IHC) & In Situ Hybridization (ISH): For the localization of target proteins or nucleic acid sequences in tissues and cells.

-

-

X-Gal for β-Galactosidase (LacZ) Detection: X-Gal is cleaved by β-galactosidase, an enzyme commonly used as a reporter gene in molecular biology. The resulting indoxyl derivative dimerizes and is oxidized to form an insoluble blue precipitate. Key applications include:

-

Blue-White Screening: To identify recombinant bacterial colonies in cloning experiments.

-

Reporter Gene Assays: To study gene expression and regulation in cells and tissues.

-

Chemiluminescent Detection

Indoxyl derivatives can also be employed in highly sensitive chemiluminescent assays. The enzymatic hydrolysis of the indoxyl substrate produces an intermediate that, upon oxidation, generates light. This light emission can be quantified to determine enzyme concentration with high sensitivity. This method is particularly useful for detecting very low levels of enzyme activity in applications like ELISA and Western blotting.[1]

Indoxyl Sulfate in Cellular Signaling

Indoxyl Sulfate is a uremic toxin that accumulates in patients with chronic kidney disease (CKD). It is actively transported into cells via organic anion transporters (OATs) and has been shown to induce oxidative stress and mitochondrial dysfunction.[2][3] It activates several signaling pathways, including the Aryl Hydrocarbon Receptor (AhR), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways, leading to pro-inflammatory and pro-fibrotic responses.[4][5] Understanding these pathways is crucial for developing therapeutic strategies for CKD and other related diseases.

Experimental Protocols

Protocol 1: Western Blotting with BCIP/NBT

This protocol describes the colorimetric detection of an alkaline phosphatase (AP)-conjugated secondary antibody on a Western blot membrane.

Materials:

-

Tris-Buffered Saline (TBS): 50 mM Tris, 150 mM NaCl, pH 7.6

-

TBST (Wash Buffer): TBS with 0.1% Tween-20

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST

-

Primary Antibody: Diluted in blocking buffer

-

AP-conjugated Secondary Antibody: Diluted in blocking buffer

-

Alkaline Phosphatase Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5

-

BCIP/NBT Substrate Solution: Prepare fresh by adding BCIP and NBT stock solutions to Alkaline Phosphatase Buffer. Final concentrations are typically 0.15 mg/mL BCIP and 0.30 mg/mL NBT.

Procedure:

-

Following protein transfer to a nitrocellulose or PVDF membrane, wash the membrane briefly with TBST.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the primary antibody at the appropriate dilution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the AP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Wash the membrane once with TBS to remove residual Tween-20.

-

Incubate the membrane in the freshly prepared BCIP/NBT Substrate Solution in the dark.

-

Monitor the development of the color precipitate. The reaction should be stopped when the desired signal intensity is reached and before the background becomes too high (typically 5-30 minutes).

-

Stop the reaction by washing the membrane extensively with deionized water.

-

Dry the membrane and store it protected from light.

Troubleshooting:

-

High Background: Ensure adequate blocking and washing steps. Over-incubation with the substrate can also lead to high background.[6]

-

Weak or No Signal: Check antibody concentrations and incubation times. Ensure the AP enzyme is active and that no phosphate-containing buffers were used, as phosphate inhibits AP.

Protocol 2: X-Gal Staining of Cultured Cells

This protocol is for the detection of β-galactosidase activity in cultured cells, often used as a reporter for gene expression.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 0.5% Glutaraldehyde in PBS

-

X-Gal Staining Solution: 1 mg/mL X-Gal, 5 mM Potassium Ferricyanide, 5 mM Potassium Ferrocyanide, 2 mM MgCl₂ in PBS. (Note: Potassium ferricyanide and ferrocyanide are toxic and should be handled with care).

Procedure:

-

Wash the cells grown on a culture plate or coverslip twice with PBS.

-

Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the X-Gal Staining Solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a humidified chamber, protected from light.

-

Monitor the development of the blue color. The incubation time can vary from a few hours to overnight, depending on the level of β-galactosidase expression.

-

Once the desired staining is achieved, remove the staining solution and wash the cells with PBS.

-

The cells can be visualized under a microscope. For long-term storage, the cells can be overlaid with glycerol.

Protocol 3: Measurement of Mitochondrial Dysfunction Induced by Indoxyl Sulfate

This protocol outlines a method to assess changes in mitochondrial membrane potential in cultured cells exposed to Indoxyl Sulfate.

Materials:

-

Cell culture medium

-

Indoxyl Sulfate stock solution

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) staining solution

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere.

-

Treat the cells with various concentrations of Indoxyl Sulfate for the desired time period (e.g., 24-48 hours). Include an untreated control group.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm of cells with low mitochondrial membrane potential.

-

Wash the cells to remove excess dye.

-

Measure the red and green fluorescence intensity using a fluorescence microscope or a fluorescence plate reader.

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio in Indoxyl Sulfate-treated cells compared to the control indicates mitochondrial membrane depolarization and dysfunction.[7]

Quantitative Data

| Parameter | Value | Application | Reference |

| Molar Extinction Coefficient of Indigo | ~15,800 - 20,355 M⁻¹cm⁻¹ at ~600 nm | General estimation for indigo-based assays | [6] |

| Optimal X-Gal Concentration for Blue-White Screening | 40-80 µg/mL in agar plates | Molecular cloning | [8] |

| Typical BCIP Concentration in Substrate Solution | 0.15 - 0.20 mg/mL | Western Blotting, IHC | [9][10] |

| Typical NBT Concentration in Substrate Solution | 0.30 - 0.40 mg/mL | Western Blotting, IHC | [9][10] |

| Indoxyl Sulfate Concentration in Uremic Patients | 100 - 1000 µM | Clinical research, in vitro studies |

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of Indoxyl Substrates

The general mechanism involves the enzymatic cleavage of a protecting group from the indoxyl molecule, followed by dimerization and oxidation to form the insoluble indigo dye.

Caption: Enzymatic conversion of an Indoxyl substrate to a colored indigo precipitate.

Indoxyl Sulfate-Induced Cellular Signaling

Indoxyl Sulfate enters the cell via Organic Anion Transporters (OATs) and activates the Aryl Hydrocarbon Receptor (AhR), leading to the generation of Reactive Oxygen Species (ROS) and the activation of downstream pro-inflammatory and pro-fibrotic signaling pathways.

Caption: Key signaling pathways activated by Indoxyl Sulfate leading to cellular stress.

Western Blot Experimental Workflow

This diagram outlines the key steps involved in performing a Western blot with BCIP/NBT detection.

Caption: Step-by-step workflow for Western blotting using BCIP/NBT.

References

- 1. Indoxyl sulfate impairs angiogenesis via chronic aryl hydrocarbon receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Colorimetric substrate NBT/BCIP for Western Blot Clinisciences [clinisciences.com]

- 4. Indoxyl sulfate, a uremic toxin, downregulates renal expression of Nrf2 through activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoxyl sulfate, a uremic toxin, downregulates renal expression of Nrf2 through activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indoxyl Sulfate-Induced Oxidative Stress, Mitochondrial Dysfunction, and Impaired Biogenesis Are Partly Protected by Vitamin C and N-Acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. seracare.com [seracare.com]

- 10. scrippslabs.com [scrippslabs.com]

Application Notes and Protocols for Histochemical Staining with Indoxyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histochemical staining utilizing indoxyl substrates is a powerful and widely adopted technique for the visualization of specific enzyme activities within tissues and cells. This method is predicated on the enzymatic cleavage of a soluble indoxyl derivative, which then undergoes a series of reactions to produce a stable, insoluble, and colored precipitate at the site of enzymatic activity. The distinct color and precise localization of the precipitate allow for the microscopic identification and spatial distribution of the target enzyme.

The versatility of indoxyl-based staining is evident in its broad range of applications, most notably in the detection of reporter genes like lacZ (encoding β-galactosidase) and endogenous enzymes such as alkaline phosphatase. The distinct blue-to-purple reaction product provides excellent contrast for microscopic analysis. These methods are integral to various research areas, including developmental biology, neuroscience, and oncology, as well as in the validation of gene-editing and cell-tracing studies.

Principle of Indoxyl Staining

The fundamental principle of indoxyl-based histochemistry involves a two-step reaction mechanism. Initially, a specific enzyme cleaves a substrate molecule, which consists of an indoxyl group linked to a chemical moiety recognized by the target enzyme (e.g., a phosphate group for phosphatases or a galactoside for β-galactosidase). This enzymatic hydrolysis releases a soluble and colorless indoxyl intermediate.

Subsequently, the released indoxyl molecule undergoes oxidation and dimerization to form an insoluble, intensely colored indigo dye.[1][2] To enhance the visibility and stability of the final product, a tetrazolium salt, such as Nitroblue Tetrazolium (NBT), is often included in the staining solution. The indoxyl intermediate reduces the NBT to a highly insoluble and intensely colored formazan precipitate, which is typically dark blue or purple.[3][4] This dual reaction ensures a high degree of signal amplification and precise localization of the enzyme activity.

Key Applications

Indoxyl-based staining is predominantly employed for the detection of two key enzymes:

-

Alkaline Phosphatase (AP): This enzyme is a common marker in developmental biology and is frequently used as a reporter in immunoassays. The substrate 5-bromo-4-chloro-3-indoxyl phosphate (BCIP) is hydrolyzed by AP to generate an indoxyl intermediate, which in the presence of NBT, produces a dark blue precipitate.[3][4][5]

-

β-Galactosidase (lacZ): The E. coli lacZ gene is a widely used reporter gene in molecular biology to study gene expression and for cell lineage tracing.[6][7] The substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) is cleaved by β-galactosidase, leading to the formation of a blue precipitate at the site of gene expression.[6][7][8]

Experimental Protocols

Protocol 1: Histochemical Detection of Alkaline Phosphatase Activity

This protocol outlines the steps for staining tissues for endogenous alkaline phosphatase activity using BCIP/NBT.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST)

-

Staining Buffer: 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 50 mM MgCl₂

-

BCIP solution (e.g., 50 mg/mL in dimethylformamide)

-

NBT solution (e.g., 75 mg/mL in 70% dimethylformamide)

-

Mounting medium

Procedure:

-

Fixation: Fix tissue samples in 4% PFA for 2-4 hours at 4°C. For cultured cells, fix for 10-15 minutes at room temperature.

-

Washing: Wash the samples three times for 5 minutes each with PBST to remove the fixative.

-

Equilibration: Equilibrate the samples in the Staining Buffer for 10-15 minutes at room temperature.

-

Staining: Prepare the staining solution by adding BCIP and NBT to the Staining Buffer to final concentrations of 0.175 mg/mL and 0.5 mg/mL, respectively. Protect the solution from light.

-

Incubation: Incubate the samples in the staining solution in the dark at room temperature or 37°C. Monitor the color development under a microscope, which can take from a few minutes to several hours.

-

Stopping the Reaction: Once the desired staining intensity is achieved, stop the reaction by washing the samples in PBST.

-

Counterstaining (Optional): A nuclear counterstain such as Nuclear Fast Red can be used.

-

Dehydration and Mounting: Dehydrate the samples through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Protocol 2: Histochemical Detection of β-Galactosidase (lacZ) Activity

This protocol describes the staining of tissues or cells expressing the lacZ reporter gene using X-gal.[6][8]

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 0.2% glutaraldehyde in PBS

-

Wash Buffer: PBS

-

Staining Solution: 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, 2 mM MgCl₂ in PBS.[6]

-

X-gal stock solution (e.g., 40 mg/mL in dimethylformamide)

-

Mounting medium

Procedure:

-

Fixation: Fix tissues or cells with 0.2% glutaraldehyde for 10-15 minutes at room temperature.[9]

-

Washing: Rinse the samples three times with PBS for 5 minutes each.[9]

-

Staining: Add X-gal from the stock solution to the staining solution to a final concentration of 1 mg/mL.[6][9]

-

Incubation: Incubate the samples in the X-gal staining solution at 37°C in the dark.[9] The incubation time can vary from 1 hour to overnight, depending on the level of lacZ expression.

-

Observation: Monitor the development of the blue color.

-

Washing: After sufficient color development, wash the samples with PBS.

-

Post-fixation (Optional): For tissue sections, a post-fixation step with 4% PFA can be performed to better preserve morphology.

-

Mounting: Mount the samples with an aqueous mounting medium.

Data Presentation

Table 1: Quantitative Parameters for Alkaline Phosphatase Staining

| Parameter | Concentration/Time | Notes |

| Fixation | 4% Paraformaldehyde | 2-4 hours (tissues), 10-15 min (cells) |

| Staining Buffer pH | 9.5 | Optimal for alkaline phosphatase activity |

| BCIP Concentration | 0.15 - 0.20 mg/mL | |

| NBT Concentration | 0.4 - 0.6 mg/mL | |

| Incubation Temperature | Room Temperature to 37°C | Higher temperature speeds up the reaction |

| Incubation Time | 15 minutes to several hours | Monitor to avoid overstaining |

Table 2: Quantitative Parameters for β-Galactosidase (lacZ) Staining

| Parameter | Concentration/Time | Notes |

| Fixation | 0.2% Glutaraldehyde | 10-15 minutes |

| Staining Solution pH | ~7.3 | Optimal for bacterial β-galactosidase |

| Potassium Ferricyanide | 5 mM | Part of the redox system |

| Potassium Ferrocyanide | 5 mM | Part of the redox system |

| MgCl₂ | 2 mM | Cofactor for the enzyme |

| X-gal Concentration | 1 mg/mL | |

| Incubation Temperature | 37°C | |

| Incubation Time | 1 hour to overnight | Dependent on expression levels |

Visualization of Pathways and Workflows

References

- 1. Indigo dye - Wikipedia [en.wikipedia.org]

- 2. Indoxyl - Wikipedia [en.wikipedia.org]

- 3. Detection of alkaline phosphatase activity after conventional isoelectric focusing by an indoxyl-tetrazolium salt technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate for Alkaline Phosphatase Enzymes | G-Biosciences [gbiosciences.com]

- 5. biocompare.com [biocompare.com]

- 6. Improved methods for detection of β-galactosidase (lacZ) activity in hard tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemical detection of beta-galactosidase or green fluorescent protein on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem-agilent.com [chem-agilent.com]

- 9. Staining for beta-galactosidase activity | McManus Lab [mcmanuslab.ucsf.edu]

Detecting β-glucosidase Activity in Tissue Samples using Indoxyl Derivatives

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-glucosidases are a class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in various carbohydrates and glycosides. The activity of β-glucosidase is crucial in numerous biological processes, including cellulose degradation in microorganisms, activation of phytohormones in plants, and the metabolism of glycolipids in animals. In humans, a deficiency in the lysosomal enzyme acid β-glucosidase (also known as glucocerebrosidase) leads to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucocerebroside in macrophages.[1] Therefore, the detection and quantification of β-glucosidase activity in tissue samples are vital for both basic research and clinical diagnostics.

This application note provides detailed protocols for the qualitative and quantitative detection of β-glucosidase activity in tissue samples using indoxyl-based chromogenic substrates. The principle of this method relies on the enzymatic cleavage of an indoxyl-β-D-glucoside substrate by β-glucosidase. This reaction releases an indoxyl molecule, which subsequently undergoes oxidative dimerization to form a water-insoluble, intensely colored indigo dye at the site of enzyme activity.

Principle of Detection